molecular formula C21H17BrN2O3S B11245917 N-(3-bromophenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

N-(3-bromophenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11245917
M. Wt: 457.3 g/mol
InChI Key: PQFCATZMKRIYDZ-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex heterocyclic compound. Let’s break down its structure:

  • Core Structure: : The compound contains a dibenzo[c,e][1,2]thiazine ring system, which is a fused bicyclic structure consisting of two benzene rings and a thiazine ring. The presence of the thiazine ring imparts unique properties to this compound.

  • Functional Groups:

      Amide Group (CONH): The carboxamide group (CONH) is attached to the thiazine ring, providing a handle for chemical modifications.

      Bromophenyl Group: The 3-bromophenyl substituent is attached to the dibenzo[c,e][1,2]thiazine ring.

Chemical Reactions Analysis

The compound may undergo several reactions:

    Oxidation: The sulfur atom in the thiazine ring can be oxidized to the corresponding sulfone (5,5-dioxide).

    Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions.

    Reduction: Reduction of the carbonyl group (C=O) in the amide may be possible.

Common reagents and conditions depend on the specific reaction type. Major products would include derivatives with modified functional groups.

Scientific Research Applications

Mechanism of Action

Understanding the precise mechanism of action requires further investigation. it likely interacts with cellular targets or pathways due to its structural features.

Comparison with Similar Compounds

Similar compounds include other indole derivatives, thiazines, and related heterocycles. Highlighting its uniqueness would involve comparing its structure, properties, and biological activities with those of known analogs.

Properties

Molecular Formula

C21H17BrN2O3S

Molecular Weight

457.3 g/mol

IUPAC Name

N-(3-bromophenyl)-6-ethyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C21H17BrN2O3S/c1-2-24-19-11-10-14(21(25)23-16-7-5-6-15(22)13-16)12-18(19)17-8-3-4-9-20(17)28(24,26)27/h3-13H,2H2,1H3,(H,23,25)

InChI Key

PQFCATZMKRIYDZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)NC3=CC(=CC=C3)Br)C4=CC=CC=C4S1(=O)=O

Origin of Product

United States

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